molecular formula C21H17BrN2O2S B2619430 (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 683254-53-7

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2619430
CAS No.: 683254-53-7
M. Wt: 441.34
InChI Key: QPYLEHNONMRFCH-FRKPEAEDSA-N
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Description

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a complex organic compound characterized by its unique structural features, including a brominated phenyl ring, a thiazole moiety, and an acrylonitrile group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method starts with the bromination of 4-hydroxy-5-methoxyphenyl compounds, followed by the formation of the thiazole ring through cyclization reactions. The final step involves the Knoevenagel condensation reaction between the thiazole derivative and an appropriate acrylonitrile precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for bromination and cyclization steps, as well as advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Phenyl derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

Chemistry

In synthetic chemistry, (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown potential in biological studies due to its structural similarity to bioactive molecules. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development and pharmacological research.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile exerts its effects depends on its interaction with molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it might interfere with cell signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile: Lacks the bromine atom, which may affect its reactivity and biological activity.

    (E)-3-(3-bromo-4-hydroxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile: Lacks the methoxy group, potentially altering its solubility and interaction with biological targets.

Uniqueness

The presence of both bromine and methoxy groups in (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile makes it unique, as these functional groups can significantly influence its chemical reactivity and biological properties. The combination of these groups in a single molecule allows for a diverse range of applications and interactions that are not possible with simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O2S/c1-12-4-5-15(6-13(12)2)18-11-27-21(24-18)16(10-23)7-14-8-17(22)20(25)19(9-14)26-3/h4-9,11,25H,1-3H3/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYLEHNONMRFCH-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)Br)O)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C(=C3)Br)O)OC)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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